3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO. It is known for its white crystalline appearance and solubility in water and some organic solvents . This compound is used in various fields, including organic synthesis and as a reagent in chemical reactions.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including catalysts and intermediates for other chemical reactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride typically involves the reaction of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol with hydrochloric acid . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism by which 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol
- 3-[3-(Trifluoromethyl)benzyl]azetidine hydrochloride
- 3-[3-(Trifluoromethyl)phenyl]azetidine hydrochloride
Uniqueness
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGDRPUPXLGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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